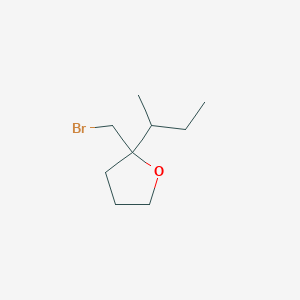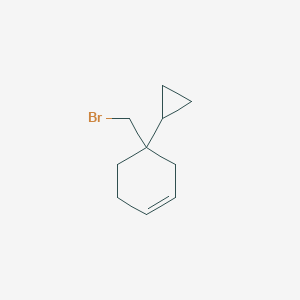
(2R)-3-chloro-2-hydroxypropylphosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R)-3-Chloro-2-hydroxypropyl]phosphonic acid is a chemical compound characterized by the presence of a phosphonic acid group attached to a 3-chloro-2-hydroxypropyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-Chloro-2-hydroxypropyl]phosphonic acid can be achieved through several methods. One common approach involves the reaction of 3-chloro-1,2-propanediol with phosphorous acid under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 3-chloro-1,2-propanediol and phosphorous acid.
Reaction Conditions: The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, at elevated temperatures.
Product Isolation: The resulting [(2R)-3-Chloro-2-hydroxypropyl]phosphonic acid is isolated through crystallization or other purification techniques.
Industrial Production Methods
Industrial production of [(2R)-3-Chloro-2-hydroxypropyl]phosphonic acid may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Common industrial methods include the use of optimized reaction conditions and catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[(2R)-3-Chloro-2-hydroxypropyl]phosphonic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a methylene group.
Esterification: The phosphonic acid group can form esters with alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
Substitution: Products include [(2R)-3-hydroxy-2-hydroxypropyl]phosphonic acid and [(2R)-3-amino-2-hydroxypropyl]phosphonic acid.
Oxidation: Products include [(2R)-3-chloro-2-oxopropyl]phosphonic acid.
Reduction: Products include [(2R)-3-chloro-2-methylpropyl]phosphonic acid.
Wissenschaftliche Forschungsanwendungen
[(2R)-3-Chloro-2-hydroxypropyl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(2R)-3-Chloro-2-hydroxypropyl]phosphonic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
[(2R)-3-Chloro-2-hydroxypropyl]phosphonic acid can be compared with other similar compounds, such as:
Fosfomycin: A phosphonic acid antibiotic with a similar structure but different biological activity.
Phosphoric Acid Derivatives: Compounds like phosphoric acid and its esters, which have different chemical properties and applications.
Phosphinic Acid Derivatives: Compounds like phosphinic acid, which have distinct reactivity and uses.
Eigenschaften
Molekularformel |
C3H8ClO4P |
|---|---|
Molekulargewicht |
174.52 g/mol |
IUPAC-Name |
[(2R)-3-chloro-2-hydroxypropyl]phosphonic acid |
InChI |
InChI=1S/C3H8ClO4P/c4-1-3(5)2-9(6,7)8/h3,5H,1-2H2,(H2,6,7,8)/t3-/m0/s1 |
InChI-Schlüssel |
MTHUXSANBRAURH-VKHMYHEASA-N |
Isomerische SMILES |
C([C@H](CCl)O)P(=O)(O)O |
Kanonische SMILES |
C(C(CCl)O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-{[1-(Chloromethyl)cyclopropyl]methyl}cyclopent-1-ene](/img/structure/B13166127.png)

![3-amino-7-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13166131.png)


![(4-Aminobicyclo[3.1.0]hexan-1-YL)methanol](/img/structure/B13166161.png)


![4-[(4-Hydroxybenzoyl)amino]butanoic acid](/img/structure/B13166184.png)
![[1-Amino-2-(pyridin-2-yl)ethylidene]amino 2-chloroacetate](/img/structure/B13166189.png)
